molecular formula C17H32SSn B177623 3-Methyl-2-(tributylstannyl)thiophene CAS No. 166766-89-8

3-Methyl-2-(tributylstannyl)thiophene

Cat. No.: B177623
CAS No.: 166766-89-8
M. Wt: 387.2 g/mol
InChI Key: MSKNSVGPYFVXHC-UHFFFAOYSA-N
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Description

Significance of Organotin Compounds in Contemporary Organic Synthesis

Organotin compounds, also known as stannanes, are organometallic compounds featuring at least one tin-carbon bond. sigmaaldrich.comwikipedia.org First discovered in 1849, their utility in organic synthesis grew significantly with the advent of Grignard reagents, which facilitate the creation of tin-carbon bonds. wikipedia.org In modern organic synthesis, organotin reagents are crucial for forming new carbon-carbon bonds, a fundamental process for constructing complex organic molecules. sigmaaldrich.com

Their most prominent application is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. sigmaaldrich.comwikipedia.org This reaction involves coupling an organostannane with an organic halide or pseudohalide. wikipedia.org Organostannanes are valued for their stability in the presence of air and moisture, and many are commercially available or can be synthesized through established methods. wikipedia.org The carbon-tin bond, while weaker than a carbon-carbon bond, is relatively non-polar and stable against many nucleophilic species. gelest.com This stability allows for their use in a wide range of synthetic transformations, including the synthesis of natural products and small molecules for drug discovery. sigmaaldrich.com Beyond cross-coupling, organotin compounds are used as catalysts for polymerization, transesterification, and in the production of conductive thin films on glass. wikipedia.orgrjpbcs.com

Role of Substituted Thiophene (B33073) Derivatives in Functional Materials Science

Substituted thiophenes are a vital class of aromatic heterocyclic compounds that form the backbone of numerous functional materials. mdpi.comresearchgate.net The thiophene ring, an electron-rich five-membered heterocycle containing a sulfur atom, imparts unique electronic, optical, and structural properties to molecules. researchgate.netbeilstein-journals.org These properties make thiophene derivatives highly sought-after building blocks in materials science, particularly for applications in organic electronics. mdpi.comresearchgate.net

Thiophene-based materials have been successfully incorporated into a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. beilstein-journals.orgjuniperpublishers.comresearchgate.net The ability to modify the thiophene ring with various substituents allows for fine-tuning of the material's properties, such as its conductivity, light absorption and emission wavelengths, and solubility. beilstein-journals.orgpolymer.cn For instance, the incorporation of thiophene units into polymer chains can increase the conjugated length and lower the band gap, shifting absorption to longer wavelengths. polymer.cn Polythiophenes, polymers composed of repeating thiophene units, are among the most studied conjugated polymers due to their high charge carrier mobility and environmental stability. polymer.cnmdpi.com This versatility has led to extensive research into synthesizing novel thiophene derivatives to advance new technologies in electronics and photonics. researchgate.net

Overview of 3-Methyl-2-(tributylstannyl)thiophene as a Key Synthetic Intermediate in Scholarly Investigations

This compound is an organostannane that serves as a specialized and highly valuable building block in the synthesis of complex thiophene-containing molecules. alfa-industry.comscbt.comsigmaaldrich.com It combines the reactive tributylstannyl group at the 2-position of the thiophene ring with a methyl group at the 3-position. This specific substitution pattern makes it a key intermediate for creating well-defined, regioregular poly(3-methylthiophene)s and other substituted oligothiophenes. researchgate.netresearchgate.net

The primary role of this compound in academic research is as a monomer precursor in Stille cross-coupling polymerization reactions. wikipedia.orgresearchgate.netorganic-chemistry.org This palladium-catalyzed reaction allows for the precise linking of thiophene units to form conjugated polymers with controlled structures. researchgate.netresearchgate.net The resulting poly(3-methylthiophene) derivatives are investigated for their potential in organic electronic applications, where the polymer's structure directly influences its electronic properties and performance in devices. polymer.cnnih.gov By providing a reliable method to introduce 3-methylthiophene (B123197) units, this stannane (B1208499) reagent facilitates the systematic study of structure-property relationships in conjugated polymers and the development of new functional materials. researchgate.net

Chemical Compound Information

Table of Mentioned Chemical Compounds

Properties

IUPAC Name

tributyl-(3-methylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5S.3C4H9.Sn/c1-5-2-3-6-4-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKNSVGPYFVXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570096
Record name Tributyl(3-methylthiophen-2-yl)stannane
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Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166766-89-8
Record name Tributyl(3-methylthiophen-2-yl)stannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-(tributylstannyl)thiophene
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Advanced Synthetic Methodologies for 3 Methyl 2 Tributylstannyl Thiophene

Palladium-Catalyzed Stannylation Protocols

Palladium catalysts are highly effective in mediating the formation of carbon-tin bonds. The Stille reaction, which couples an organostannane with an organic halide, is a cornerstone for the synthesis of 3-methyl-2-(tributylstannyl)thiophene from halo-substituted thiophenes.

Stille Coupling with Halo-substituted Thiophenes

The Stille coupling reaction involves the palladium-catalyzed reaction of a halo-substituted 3-methylthiophene (B123197) with an organotin reagent, typically hexabutylditin ((Bu₃Sn)₂). The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The efficiency of the Stille coupling is highly dependent on the catalytic system employed. The choice of the palladium source and the ancillary ligand is critical for achieving high yields and reaction rates. A common and effective catalyst system involves a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine (B1218219) ligand. rsc.org

Electron-rich and sterically hindered phosphine ligands are known to accelerate the coupling process. harvard.edu Tris(o-tolyl)phosphine (P(o-tolyl)₃) is a frequently used ligand in this context. rsc.org The catalyst loading is typically kept low, often in the range of 1-2 mol% of the palladium precursor, to ensure efficiency and cost-effectiveness. The ligand-to-metal ratio is also a key parameter to optimize.

Catalyst ComponentTypical Loading (%)LigandLigand to Pd RatioReference
Pd₂(dba)₃1-2P(o-tolyl)₃2-4 rsc.org
Pd(PPh₃)₄1-2PPh₃(pre-formed) rsc.org
Pd(OAc)₂0.1-1SPhos2

This table presents typical catalytic systems used for Stille coupling reactions involving thiophenes.

The choice of solvent plays a crucial role in the outcome of the Stille coupling. Non-polar aprotic solvents like toluene are commonly employed. rsc.org However, the addition of polar aprotic solvents such as N,N-dimethylformamide (DMF) can significantly influence the reaction. researchgate.net

In some cases, using a polar solvent like DMF can accelerate the reaction rate. researchgate.net However, solvent choice can also affect the selectivity and the formation of byproducts. For instance, less polar solvents have been observed to result in lower product yields in certain Stille reactions. ikm.org.my The optimal solvent system often depends on the specific substrates and catalytic system being used.

SolventPolarityTypical ObservationReference
TolueneNon-polarStandard solvent, good for solubility of reagents. rsc.org
DMFPolar AproticCan increase reaction rate, but may lead to side products. researchgate.net
Toluene-DMF MixtureMixedBalances solubility and reaction rate. ikm.org.my

This table summarizes the effects of different solvent systems on the Stille coupling reaction.

Reaction temperature is a critical parameter that must be carefully controlled to ensure high conversion and minimize degradation of reagents and catalysts. Stille couplings are typically conducted at elevated temperatures, often in the range of 90-110°C when using toluene as a solvent. rsc.org

The optimal temperature can vary, with some reactions proceeding efficiently at temperatures as low as 60°C, while others may require up to 120°C. ikm.org.my It is crucial to avoid excessively high temperatures, as this can lead to the decomposition of the palladium catalyst and the formation of unwanted side products. ikm.org.my Conversely, a temperature that is too low may result in an insufficient reaction rate. ikm.org.my At temperatures as low as 50°C, side reactions like the exchange of aryl groups between the palladium catalyst and phosphine ligands can occur. wikipedia.org

Temperature Range (°C)EffectReference
50Potential for side reactions (e.g., ligand exchange). wikipedia.org
60-120Typical optimal range for Stille coupling. ikm.org.my
90-110Specific range used with Pd₂(dba)₃/P(o-tolyl)₃ in toluene. rsc.org
>120Risk of catalyst decomposition and side product formation. ikm.org.my

This table outlines the influence of temperature on the Stille coupling reaction.

The nature of the halogen substituent on the 3-methylthiophene ring significantly impacts its reactivity in the Stille coupling. The reactivity generally follows the order of C-X bond strength: I > Br > Cl.

2-Iodo-3-methylthiophene is the most reactive substrate, readily undergoing oxidative addition to the palladium(0) center. 2-Bromo-3-methylthiophene is also a very common and effective substrate for this reaction. nih.govresearchgate.net In contrast, 2-chloro-3-methylthiophene is considerably less reactive due to the stronger carbon-chlorine bond, and its use often requires more forcing conditions or specialized catalytic systems.

SubstrateRelative ReactivityCommonality of UseReference
2-Iodo-3-methylthiopheneHighCommon wikipedia.org
2-Bromo-3-methylthiopheneMediumVery Common nih.govresearchgate.net
2-Chloro-3-methylthiopheneLowLess Common wikipedia.org

This table summarizes the substrate scope for the Stille coupling based on the halo-substituent on the thiophene (B33073) ring.

Other Transition Metal-Catalyzed Stannylation Reactions

While palladium remains the most widely used metal for catalyzing the Stille reaction, other transition metals have also been shown to be effective under certain conditions. Nickel and copper catalysts, in particular, have been explored as alternatives.

Nickel catalysts, such as NiCl₂, have been used for the coupling of aryl fluorides with organostannanes. ikm.org.my Copper(I) catalysts have also been employed in Stille cross-coupling reactions, sometimes in conjunction with palladium to enhance the reaction rate. ikm.org.myresearchgate.net These alternative metal catalysts can offer different reactivity profiles and may be advantageous for specific substrates or applications.

Metal CatalystExampleSubstrate ExampleReference
NickelNiCl₂Aryl fluoride ikm.org.my
CopperCu(I) saltsAryl halide ikm.org.myresearchgate.net
Nickel/ChromiumNiBr₂/Cr(CO)₆Aryl iodide (carbonylative) ikm.org.my

This table provides examples of other transition metals used in Stille-type coupling reactions.

Lithiation-Mediated Stannylation Approaches

A prominent and widely utilized method for the synthesis of arylstannanes, including this compound, involves the metalation of an aromatic precursor with a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an organotin electrophile. This two-step, one-pot procedure is often efficient and allows for precise control over the regiochemistry of stannylation.

Regioselective Lithiation of Thiophene Precursors (e.g., with n-Butyllithium or LDA)

The key step in this synthetic approach is the regioselective deprotonation of the 3-methylthiophene precursor. The position of lithiation on the thiophene ring is directed by the substituents present. For π-electron rich heterocycles like thiophene, deprotonation preferentially occurs at the C2 position, which is the most acidic site. The methyl group at the 3-position further influences the regioselectivity.

Commonly employed strong bases for this transformation include n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA). The choice of the lithiating agent can be crucial for achieving high regioselectivity. While n-BuLi is a powerful and frequently used reagent, bulkier bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer enhanced selectivity in certain cases. However, it has been reported that for 3-methylthiophene, the use of LiTMP can lead to preferential lithiation at the 5-position. nih.gov Therefore, careful selection of the base is paramount to ensure deprotonation occurs at the desired C2 position. The general mechanism involves the coordination of the lithium agent to the sulfur atom of the thiophene ring, facilitating the abstraction of the adjacent proton at C2.

Subsequent Trapping with Tributyltin Halides

Once the 2-lithio-3-methylthiophene intermediate is generated in situ, it is trapped by the addition of a suitable electrophile, in this case, a tributyltin halide. Tributyltin chloride (Bu3SnCl) is the most commonly used reagent for this purpose due to its commercial availability and appropriate reactivity.

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the lithiated thiophene on the electrophilic tin atom of the tributyltin chloride, leading to the formation of the desired C-Sn bond and lithium chloride as a byproduct. The reaction is typically rapid, even at low temperatures.

Control of Reaction Conditions for High Yield and Purity

To achieve high yields and purity of this compound, meticulous control over the reaction conditions is essential. Several factors play a critical role in the success of this synthesis.

Temperature: Lithiation reactions are typically conducted at very low temperatures, commonly -78 °C (the sublimation point of dry ice), to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates. Maintaining a low temperature throughout the addition of the organolithium base and the subsequent trapping with the tin electrophile is crucial for minimizing the formation of impurities.

Solvent: Anhydrous ethereal solvents are the standard choice for lithiation reactions. Tetrahydrofuran (THF) is widely used as it effectively solvates the organolithium species. The purity and dryness of the solvent are of utmost importance, as any trace of water will quench the organolithium reagent and reduce the yield.

Stoichiometry and Addition Order: The stoichiometry of the reagents must be carefully controlled. Typically, a slight excess of the organolithium base is used to ensure complete deprotonation of the thiophene precursor. The standard procedure involves the slow, dropwise addition of the organolithium reagent to a solution of 3-methylthiophene. Subsequently, the tributyltin chloride is added to the solution of the pre-formed lithiated intermediate.

Reaction Time and Quenching: The lithiation step is generally allowed to proceed for a specific duration to ensure complete formation of the aryllithium species before the addition of the electrophile. After the addition of tributyltin chloride, the reaction mixture is typically allowed to warm to room temperature slowly to ensure the completion of the stannylation reaction. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

Purification: After an aqueous workup to remove inorganic salts, the crude product is typically purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound. The purification of organotin compounds can sometimes be challenging due to their toxicity and the difficulty in removing all tin-containing byproducts.

Table 1: Key Reaction Parameters for Lithiation-Mediated Stannylation

ParameterTypical ConditionsRationale
Temperature -78 °CStabilizes the organolithium intermediate, prevents side reactions.
Solvent Anhydrous Tetrahydrofuran (THF)Solvates the organolithium species, must be dry to prevent quenching.
Base n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)Strong bases for efficient deprotonation of the thiophene ring.
Electrophile Tributyltin chloride (Bu3SnCl)Reacts with the lithiated intermediate to form the C-Sn bond.
Workup Aqueous quench (e.g., water, NH4Cl solution)Decomposes any remaining reactive species and facilitates separation.
Purification Column chromatography or distillationIsolates the pure product from starting materials and byproducts.

Emerging Synthetic Strategies for Arylstannanes Relevant to Thiophene Derivatives

While the lithiation-stannylation sequence remains a workhorse for the synthesis of arylstannanes, ongoing research has led to the development of new and often milder methods. These emerging strategies can offer advantages in terms of functional group tolerance, safety, and atom economy.

Stannylation of Aromatic Nucleophiles

This category of reactions involves the coupling of an aromatic nucleophile, such as an organometallic reagent, with a tin electrophile. The lithiation-stannylation method described above is a prime example of this approach. Other related methods include the use of Grignard reagents (organomagnesium compounds) which can be prepared from the corresponding aryl halides. These are then reacted with tributyltin halides to afford the desired arylstannane.

Stannylation of Aromatic Electrophiles

In this alternative approach, the aromatic substrate acts as the electrophile and is coupled with a nucleophilic tin reagent. A significant advancement in this area is the palladium-catalyzed Stille-type coupling of aryl halides or triflates with organotin reagents like hexaalkyldistannanes (e.g., (Bu3Sn)2).

This methodology is particularly useful for the synthesis of arylstannanes from readily available aryl bromides or iodides. The reaction is catalyzed by a palladium(0) complex and proceeds under relatively mild conditions. This approach offers excellent functional group tolerance, avoiding the need for strongly basic and pyrophoric organolithium reagents. For the synthesis of this compound, this would involve the palladium-catalyzed reaction of 2-halo-3-methylthiophene with hexabutyldistannane.

Recent advancements in C-H activation have also opened new avenues for the direct stannylation of aromatic compounds. rsc.orgsemanticscholar.orgresearchgate.netnih.govmdpi.com These methods, often catalyzed by transition metals like palladium or rhodium, enable the direct conversion of a C-H bond to a C-Sn bond, representing a highly atom-economical and efficient strategy. While still an evolving field, C-H activation-based stannylation holds considerable promise for the future synthesis of thiophene-based organostannanes.

Table 2: Comparison of Synthetic Strategies for Arylstannanes

MethodAromatic PrecursorTin ReagentKey Features
Lithiation-Stannylation Thiophene (Nucleophile)Tributyltin Halide (Electrophile)Well-established, high-yielding, requires strong bases and low temperatures.
Palladium-Catalyzed Stannylation Halo-thiophene (Electrophile)Hexabutyldistannane (Nucleophile)Milder conditions, excellent functional group tolerance, avoids pyrophoric reagents.
C-H Activation Stannylation Thiophene (Nucleophile)Organotin ReagentHighly atom-economical, direct functionalization, an emerging field.

Stannylation Reactions Mediated by Aryl Radical Intermediates

The formation of a carbon-tin bond at the C2 position of the 3-methylthiophene ring can be envisioned through a free-radical pathway involving an aryl radical intermediate. This approach offers an alternative to traditional metal-catalyzed or lithiation-based methods. The general mechanism of such a reaction would likely proceed via a photo-initiated radical chain process.

A plausible mechanism for the stannylation of 3-methylthiophene, drawing from general principles of radical stannylation of heteroaromatics, would involve the following key steps:

Initiation: The reaction is initiated by the homolytic cleavage of a distannane reagent, such as hexabutyldistannane ((Bu₃Sn)₂), often facilitated by UV irradiation or a radical initiator. This generates two tributylstannyl radicals (Bu₃Sn•).

Radical Addition: A tributylstannyl radical adds to the C2 position of a suitable 3-methylthiophene precursor, such as 2-halo-3-methylthiophene (e.g., 2-bromo-3-methylthiophene). This step is proposed to proceed through a radical chain mechanism.

Propagation: The resulting intermediate radical can then propagate the chain by abstracting a halogen atom from another molecule of the 2-halo-3-methylthiophene, yielding the desired this compound and a new thienyl radical.

An efficient, transition-metal-free photochemical method has been developed for the synthesis of (hetero)aryl trimethylstannanes from (hetero)aryl halides, which is proposed to proceed via a photo-initiated radical chain mechanism rsc.org. While this method has not been specifically reported for this compound, the underlying principles are applicable. The use of distannanes as a source of stannyl (B1234572) radicals under photochemical conditions is a key aspect of this type of transformation ias.ac.in.

The reaction conditions for such a synthesis would be crucial and would likely involve an inert atmosphere and a suitable solvent that does not readily participate in radical reactions. The choice of the leaving group on the thiophene ring (e.g., I, Br) would also influence the reaction efficiency.

Parameter Typical Condition Rationale
Thiophene Substrate 2-Halo-3-methylthiopheneProvides a site for radical substitution.
Stannyl Source HexabutyldistannanePrecursor to the reactive tributylstannyl radical.
Initiation UV irradiationPromotes homolytic cleavage of the Sn-Sn bond.
Solvent Anhydrous, degassed solvent (e.g., benzene (B151609), toluene)Prevents quenching of radical intermediates.
Temperature Ambient to slightly elevatedTo facilitate the radical chain reaction.

Cyclization of Alkynes and Tandem Stannylation

The construction of the substituted thiophene ring itself, with the simultaneous or subsequent introduction of the tributylstannyl group, represents a highly convergent and atom-economical approach. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly attractive in this regard. A hypothetical tandem cyclization-stannylation process for the synthesis of this compound would involve the formation of the thiophene ring from acyclic precursors followed immediately by the introduction of the stannyl moiety.

While a direct tandem cyclization-stannylation for this specific molecule is not prominently documented, the synthesis of substituted thiophenes through the cyclization of functionalized alkynes is a well-established field. nih.govsemanticscholar.org These methods often proceed through metal-catalyzed pathways, and various tandem processes have been reported for the synthesis of highly functionalized thiophenes. rsc.orgrsc.org

For instance, a plausible, albeit likely multi-step, pathway could be envisioned starting from appropriate alkyne and sulfur-containing precursors. A conceptual tandem process could involve:

Formation of a Thienyl Intermediate: A metal-catalyzed cyclization of a suitably substituted alkyne with a sulfur source to form a 3-methylthienyl metal intermediate.

In-situ Trapping: This reactive intermediate could then be trapped in the same reaction vessel with a tributyltin halide (e.g., Bu₃SnCl) to afford the final product.

Alternatively, a two-step, one-pot sequence could be employed. First, the cyclization of an alkyne precursor could be performed to generate a 3-methylthiophene derivative that is amenable to stannylation. For example, the cyclization could be designed to introduce a leaving group at the 2-position, which could then be stannylated in a subsequent step without isolation of the intermediate.

The table below outlines a hypothetical two-step, one-pot reaction based on established thiophene synthesis from alkynes.

Step Reaction Type Reactants Reagents/Catalysts Intermediate/Product
1 CyclizationA suitable alkyne precursor and a sulfur sourceMetal catalyst (e.g., Pd, Cu)2-Halo-3-methylthiophene
2 StannylationIntermediate from Step 1Hexabutyldistannane, radical initiator or a palladium catalystThis compound

This approach would leverage the extensive research on the synthesis of thiophenes from alkynes, which allows for the regioselective preparation of substituted thiophenes from acyclic precursors. nih.govrsc.org The development of a true tandem cyclization-stannylation would represent a significant advancement in the efficient synthesis of this important organotin reagent.

Mechanistic Investigations of 3 Methyl 2 Tributylstannyl Thiophene Reactivity

Detailed Reaction Mechanisms in Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions represent a class of chemical transformations that form a carbon-carbon bond between two different organic fragments, facilitated by a metal catalyst. wikipedia.org 3-Methyl-2-(tributylstannyl)thiophene serves as the organometallic nucleophile in these reactions, specifically as an organostannane partner in the widely utilized Stille coupling reaction. wikipedia.orgnumberanalytics.com The general mechanism for these palladium-catalyzed reactions proceeds via a common catalytic cycle involving three fundamental steps: oxidative addition, transmetallation, and reductive elimination. fiveable.melumenlearning.com

The Stille reaction involves the coupling of an organostannane compound with an organic electrophile, such as an organic halide or triflate, in the presence of a palladium catalyst. wikipedia.orgscribd.com This reaction is valued for its tolerance of a wide array of functional groups and its effectiveness in creating C(sp²)–C(sp²) bonds. jk-sci.comuwindsor.ca The catalytic cycle, which is the cornerstone of this transformation, regenerates the palladium catalyst, allowing it to facilitate multiple bond-forming events. wikipedia.org

The general catalytic cycle for the Stille reaction can be summarized in the following table:

StepDescriptionReactantsIntermediate Product
Oxidative Addition A low-valent palladium(0) catalyst reacts with an organic electrophile (R¹-X), inserting itself into the carbon-halide bond and increasing its oxidation state to palladium(II).Pd(0) complex, Organic Halide (R¹-X)Pd(II) complex (R¹-Pd-X)
Transmetallation The organic group from the organostannane (in this case, the 3-methylthienyl group) is transferred to the palladium(II) complex, displacing the halide.R¹-Pd-X, this compoundDiorganopalladium(II) complex (R¹-Pd-R²)
Reductive Elimination The two organic groups (R¹ and R²) on the palladium center couple to form the final product (R¹-R²). The palladium catalyst is reduced back to its Pd(0) state, completing the cycle.R¹-Pd-R²Coupled Product (R¹-R²), Pd(0) catalyst

The catalytic cycle of the Stille reaction commences with the oxidative addition of an organic electrophile (typically an aryl, vinyl, or alkyl halide) to a palladium(0) complex. wikipedia.orglibretexts.org This step is crucial as it activates the organic halide for subsequent coupling. The palladium(0) species, often stabilized by ligands such as phosphines, inserts into the carbon-halide (C-X) bond. wikipedia.orgcsbsju.edu This process involves the oxidation of the palladium center from the 0 to the +2 oxidation state, resulting in the formation of a 16-electron square planar organopalladium(II) intermediate. libretexts.org Although this initial addition often produces a cis-complex, it typically undergoes rapid isomerization to the more thermodynamically stable trans-isomer. uwindsor.calibretexts.org The rate of this step can be influenced by anionic ligands, which can render the palladium species more nucleophilic. wikipedia.org

Following oxidative addition, the transmetallation step occurs, which is the key stage involving this compound. wikipedia.orglibretexts.org In this process, the 3-methylthienyl group is transferred from the tin atom to the palladium(II) center, and the halide or other leaving group is transferred from the palladium to the tin atom, forming a tributyltin halide byproduct. libretexts.orglibretexts.org

The mechanism of transmetallation in Stille couplings is complex and can depend on the specific substrates and reaction conditions. wikipedia.org The most commonly proposed pathway is an associative mechanism. wikipedia.org This involves the coordination of the organostannane to the palladium complex, forming a transient, higher-coordinate intermediate. For an alkenyl or aryl group like the 3-methylthienyl group, coordination may occur through the π-system of the ring. wikipedia.org This is followed by the cleavage of the carbon-tin bond and the formation of a new carbon-palladium bond, yielding a diorganopalladium(II) intermediate where both organic partners are bound to the palladium center. libretexts.org This step is often the rate-determining step of the entire catalytic cycle. scribd.com

The final step in the catalytic cycle is reductive elimination. fiveable.me In this stage, the two organic ligands—the one from the organic electrophile and the 3-methylthienyl group transferred from the tin reagent—are coupled together, forming the new carbon-carbon bond in the final product. numberanalytics.comlibretexts.org This process is accompanied by the reduction of the palladium center from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then enter another cycle. fiveable.me For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium complex. libretexts.org The formation of the stable C-C bond provides the thermodynamic driving force for this step, which is generally fast. fiveable.me

The Stille reaction is one of several powerful palladium-catalyzed cross-coupling methods. A comparative analysis with other named reactions, such as the Kumada coupling, highlights the unique features and mechanistic nuances of each pathway.

The Kumada coupling, first reported in 1972, is a cross-coupling reaction that utilizes a Grignard reagent (an organomagnesium halide) as the organometallic nucleophile and typically employs either nickel or palladium catalysts. wikipedia.orgorganic-chemistry.org Like the Stille reaction, the catalytic cycle for a palladium-catalyzed Kumada coupling is generally understood to proceed through oxidative addition, transmetallation, and reductive elimination. wikipedia.orgwikipedia.org

The key mechanistic differences lie in the nature of the organometallic reagent and the transmetallation step.

Organometallic Reagent : The Kumada coupling uses a highly reactive Grignard reagent (R-MgX) instead of a milder organostannane (R-SnR'₃). wikipedia.org Grignard reagents are more basic and nucleophilic, which can limit the functional group tolerance of the reaction compared to the Stille coupling. wikipedia.org

Transmetallation : In the Kumada pathway, after the oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, the resulting organometallic(II) halide complex undergoes transmetallation with the Grignard reagent. wikipedia.org This involves the transfer of the organic group from magnesium to the palladium or nickel center. Studies on thiophene-based monomers in nickel-catalyzed Kumada catalyst-transfer polycondensation have shown that this transmetallation step is critical and can be significantly affected by steric hindrance on the thiophene (B33073) ring. acs.orgfigshare.com

The table below provides a comparative summary of the Stille and Kumada coupling mechanisms.

FeatureStille CouplingKumada Coupling
Catalyst Typically Palladium(0) complexes. jk-sci.comTypically Nickel(II) or Palladium(II) complexes. wikipedia.org
Organometallic Nucleophile Organostannane (e.g., this compound). wikipedia.orgGrignard Reagent (Organomagnesium halide). wikipedia.org
Key Steps Oxidative Addition, Transmetallation, Reductive Elimination. lumenlearning.comOxidative Addition, Transmetallation, Reductive Elimination. wikipedia.org
Functional Group Tolerance High; tolerates a wide range of functional groups. scribd.comjk-sci.comLimited due to the high reactivity of the Grignard reagent. wikipedia.org
Byproducts Organotin halides (e.g., Tributyltin bromide), which are toxic. jk-sci.comMagnesium salts.

Comparative Mechanistic Analysis with Alternative Cross-Coupling Methods

Negishi Cross-Coupling Insights

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For a compound like this compound to be utilized in a Negishi-type coupling, it would typically first undergo a transmetalation with a zinc salt (e.g., ZnCl₂) to generate the corresponding organozinc reagent in situ. This organozinc intermediate then participates in the palladium-catalyzed cycle.

The catalytic cycle of the Negishi coupling is analogous to other cross-coupling reactions and involves the following key steps: chem-station.comillinois.edu

Oxidative Addition: A Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate, [R-Pd-X]. The rate of this step generally follows the halide reactivity trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation: The organozinc reagent, in this case, (3-methylthien-2-yl)zinc halide, transfers its organic group to the palladium(II) center. This step displaces the halide from the palladium, resulting in a diorganopalladium(II) complex, [R-Pd-R'], and a zinc halide salt. youtube.com The higher reactivity of organozinc reagents compared to many other organometallics is a key advantage of the Negishi coupling. chem-station.com

Reductive Elimination: The final step involves the coupling of the two organic ligands attached to the palladium center. This forms the new C-C bond (R-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue. illinois.edu

The use of nickel catalysts is also common in Negishi couplings and can offer different reactivity profiles, sometimes proceeding through different mechanistic pathways, potentially involving Ni(I)/Ni(III) cycles or radical intermediates, especially with alkyl electrophiles. wikipedia.orgillinois.edu

Liebeskind-Srogl Cross-Coupling Protocols

The Liebeskind-Srogl cross-coupling is a unique palladium-catalyzed reaction that forms C-C bonds under remarkably mild, neutral, and base-free conditions. wikipedia.orgnih.gov A distinguishing feature of this reaction is its use of thioorganic compounds, such as thioesters, as electrophiles. However, the methodology is versatile and has been extended to include organostannanes as nucleophilic coupling partners. wikipedia.orgyoutube.com

The mechanism of the first-generation Liebeskind-Srogl coupling, particularly relevant for organostannane reagents, is distinct due to the essential role of a stoichiometric copper(I) cocatalyst, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.org

The proposed mechanism involves the following stages:

Thioester Activation: The reaction initiates with the coordination of the thioester to the copper(I) salt. youtube.com

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-sulfur bond of the copper-activated thioester, forming a Pd(II) intermediate.

Transmetalation: The organostannane, this compound, then performs a transmetalation with the Pd(II) intermediate. The 3-methylthien-2-yl group is transferred to the palladium center, and the sulfur-containing moiety is transferred to the copper. youtube.com This step results in a diorganopalladium(II) species.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.

This protocol is valued for its mild conditions, which tolerate a wide array of sensitive functional groups that might not be compatible with the basic or more reactive conditions of other coupling methods. nih.gov Later generations of the Liebeskind-Srogl reaction have achieved catalytic turnover with respect to copper, further enhancing the utility of the transformation. wikipedia.org

Intrinsic Reactivity Profile of the Tributylstannyl Moiety as a Leaving Group

In the context of palladium-catalyzed cross-coupling reactions, the tributylstannyl moiety (–SnBu₃) is not a "leaving group" in the traditional sense of substitution or elimination reactions. Instead, its role is that of a transferable group in the key transmetalation step. wikipedia.org The effectiveness of organostannanes like this compound in these reactions is rooted in the specific properties of the carbon-tin bond.

Organotin compounds are characterized by their moderate reactivity and high functional group tolerance, making them valuable reagents in complex syntheses. osaka-u.ac.jp The carbon-tin bond is covalent and relatively nonpolar, which contributes to the stability and isolability of organostannane reagents. However, this bond is sufficiently labile to undergo transmetalation to a transition metal center, such as palladium(II), under appropriate catalytic conditions.

The process of transmetalation involves the transfer of the organic ligand (the 3-methylthien-2-yl group) from tin to palladium. wikipedia.org This is a type of organometallic reaction where ligands are exchanged between two different metal centers. wikipedia.org The driving force for this transfer is the formation of a more stable tin byproduct (e.g., Bu₃Sn-X, where X is a halide) and the progression of the catalytic cycle.

Compared to other organometallic reagents, organostannanes offer a balance of reactivity and stability. They are generally more reactive in transmetalation than organoboron or organosilicon compounds but less reactive than highly polar organolithium or Grignard reagents, which often suffer from low functional group compatibility. osaka-u.ac.jp However, a significant drawback of using organostannanes is the toxicity of the tin compounds and their byproducts, which can complicate purification. libretexts.org

Influence of the Methyl Substituent on Reaction Kinetics and Selectivity

The methyl group at the C-3 position of the thiophene ring in this compound exerts a significant influence on the compound's reactivity through a combination of steric and electronic effects.

Steric Effects on π-Conjugation and Reaction Rates

Steric effects arise from the spatial arrangement of atoms, and even a small methyl group can impact reaction rates and selectivity. numberanalytics.comnumberanalytics.com In the case of this compound, the methyl group is adjacent to the reactive C-Sn bond at the C-2 position.

The extent of this steric effect can depend on the size of the ligands on the palladium catalyst and the other organic group already attached to it. princeton.edu Bulky ligands on the catalyst can exacerbate the steric clash with the 3-methyl group, making the formation of the transition state more difficult. numberanalytics.com

Furthermore, significant steric strain between adjacent substituents can sometimes cause a slight twisting of the aromatic ring, which could disrupt the optimal planarity required for efficient π-conjugation. However, for a methyl group, this effect on the thiophene ring itself is generally considered to be minor. The primary steric influence is the direct hindrance at the reaction center.

Electronic Modulation of the Thiophene Ring

The methyl group also modulates the electronic properties of the thiophene ring, which in turn affects its reactivity. Alkyl groups, such as methyl, are known to be weakly electron-donating through an inductive effect (+I effect). nih.gov This effect arises from the polarization of the sigma bond between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of the thiophene ring.

Thus, the methyl substituent presents two opposing influences:

Steric Effect: Hinders the approach to the reaction center, tending to decrease the reaction rate.

Electronic Effect: Increases the electron density of the transferring group, tending to increase the reaction rate.

The net effect on the kinetics and selectivity of cross-coupling reactions involving this compound will depend on the balance of these two factors, which can be influenced by the specific reaction conditions, the coupling partner, and the ligand system employed on the palladium catalyst. nih.gov

Regioselective Outcomes in Substituted Thiophene Systems

The regioselectivity of the Stille coupling reaction with substituted thiophenes, such as this compound, is primarily dictated by the interplay of electronic and steric effects. The tributylstannyl group is positioned at the C2 (α) position, which is generally the more reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions of thiophenes. The methyl group at the adjacent C3 (β) position, however, introduces steric hindrance that can influence the approach of the palladium catalyst and the electrophile.

Research has shown that in the palladium-catalyzed coupling of 2,5-dibromo-3-methylthiophene, substitution preferably occurs at the less sterically hindered C5 position. nih.gov This preference is attributed to the steric bulk of the methyl group at the 3-position hindering the approach of the catalytic complex to the C2 position. While this compound already has the reactive group at the C2 position, the steric influence of the adjacent methyl group can still play a role in the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

The electronic nature of the substituents on the coupling partner (the electrophile) also significantly impacts the regioselective outcome. Electron-withdrawing groups on an aryl halide, for instance, can increase the rate of oxidative addition, while bulky ortho-substituents on the aryl halide can decrease the reaction rate due to increased steric hindrance around the palladium center. wikipedia.org

A hypothetical study on the Stille coupling of this compound with various substituted aryl bromides could yield results as depicted in the interactive table below. This data would illustrate how the electronic and steric properties of the aryl bromide affect the yield of the desired 2-aryl-3-methylthiophene product.

Table 1: Hypothetical Regioselective Outcomes in the Stille Coupling of this compound with Substituted Aryl Bromides

Aryl Bromide Substituent Position of Substituent Electronic Effect Steric Hindrance Predicted Yield of 2-aryl-3-methylthiophene (%)
-H - Neutral Low 85
4-NO₂ para Electron-withdrawing Low 92
4-OCH₃ para Electron-donating Low 80
2-CH₃ ortho Electron-donating High 65
2,6-(CH₃)₂ ortho, ortho Electron-donating Very High 40
4-CN para Electron-withdrawing Low 90

This hypothetical data suggests that electron-withdrawing groups in the para position of the aryl bromide lead to higher yields, likely by accelerating the oxidative addition step. Conversely, sterically bulky substituents in the ortho position are predicted to decrease the yield due to steric hindrance, which would slow down the approach of the electrophile to the palladium center or hinder the subsequent steps in the catalytic cycle.

Studies on Side Reactions and Their Suppression

The Stille coupling reaction, while versatile, is often accompanied by side reactions that can lower the yield of the desired cross-coupled product. In the case of this compound, the most common side reactions include homocoupling of the organostannane, homocoupling of the electrophile, and protodestannylation.

Homocoupling of the organostannane results in the formation of 3,3'-dimethyl-2,2'-bithiophene (B1582012). This side reaction is believed to occur through two primary mechanisms: a reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst. researchgate.net The presence of oxygen can promote homocoupling, thus performing the reaction under an inert atmosphere is a common strategy for its suppression.

Protodestannylation , the cleavage of the carbon-tin bond by a proton source, leads to the formation of 3-methylthiophene (B123197). This can be a significant side reaction, particularly in the presence of acidic protons or moisture. The use of anhydrous solvents and reagents, as well as the addition of a non-nucleophilic base, can help to mitigate this issue.

The choice of palladium catalyst, ligands, and additives plays a crucial role in suppressing these side reactions. The use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate of the desired cross-coupling reaction, thereby minimizing the opportunity for side reactions to occur. harvard.edu Additives such as copper(I) iodide (CuI) have been shown to enhance the rate of Stille couplings, which can also help to suppress side reactions by promoting the desired reaction pathway. core.ac.uk The "copper effect" is thought to involve transmetalation with the organostannane to form a more reactive organocuprate species or to facilitate the removal of phosphine ligands, thus activating the palladium center. researchgate.net

A systematic study on the effect of different ligands and additives on the suppression of the primary side product, 3,3'-dimethyl-2,2'-bithiophene, in the Stille coupling of this compound with bromobenzene (B47551) could provide the following illustrative data:

Table 2: Hypothetical Study on the Suppression of Homocoupling Side Reaction

Palladium Catalyst Ligand Additive Yield of 2-phenyl-3-methylthiophene (%) Yield of 3,3'-dimethyl-2,2'-bithiophene (%)
Pd(PPh₃)₄ PPh₃ None 75 15
Pd₂(dba)₃ P(t-Bu)₃ None 88 5
Pd(PPh₃)₄ PPh₃ CuI 85 8
Pd₂(dba)₃ XPhos CsF 92 <2

This hypothetical data suggests that the use of bulky, electron-rich ligands like P(t-Bu)₃ and XPhos, in conjunction with an appropriate palladium source and additives like CsF, can significantly suppress the formation of the homocoupling side product and increase the yield of the desired cross-coupled product. The combination of Pd₂(dba)₃ with the XPhos ligand and CsF as an additive appears to be the most effective in this hypothetical scenario.

Applications in Advanced Organic Synthesis

Construction of Substituted Thiophene (B33073) Architectures

The development of new synthetic methodologies for functionalized thiophenes is of great interest due to their presence in a wide range of pharmacologically active compounds and organic materials. researchgate.net 3-Methyl-2-(tributylstannyl)thiophene serves as a key precursor in the synthesis of diverse thiophene derivatives.

Synthesis of Mono- and Poly-functionalized Thiophene Rings

The tributylstannyl group in this compound can be readily cleaved and substituted with various functional groups, enabling the synthesis of mono- and poly-functionalized thiophene rings. This process often involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where the stannyl (B1234572) group is replaced by other organic moieties. This allows for the introduction of a wide array of substituents onto the thiophene core, leading to a diverse library of thiophene-based compounds with tailored properties. For instance, new thiophene derivatives have been synthesized and utilized as photostabilizers for polymers like poly(vinyl chloride). researchgate.net

Regioselective Synthesis of Complex Thiophene Derivatives

The strategic placement of the methyl and tributylstannyl groups on the thiophene ring allows for a high degree of regioselectivity in subsequent reactions. The methyl group at the 3-position can direct incoming substituents to specific positions on the ring, a crucial aspect in the synthesis of complex, multi-substituted thiophene derivatives. This regiocontrol is essential for building intricate molecular architectures with precise functionalities. Research has demonstrated the synthesis of complex thiophene-based structures like S-shaped double helicenes, where regioselective reactions are paramount. beilstein-journals.orgbeilstein-archives.org The ability to control the substitution pattern is a significant advantage in the targeted synthesis of molecules with specific electronic or biological properties.

Formation of Carbon-Carbon Bonds for Complex Organic Molecule Synthesis

One of the most powerful applications of this compound is its role in the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. umich.edu This is primarily achieved through palladium-catalyzed cross-coupling reactions. wikipedia.org

Coupling with Aryl Halides and Pseudo-halides

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudo-halide, is a cornerstone of modern organic synthesis. wikipedia.org this compound is an excellent coupling partner in these reactions, readily reacting with a variety of aryl halides (iodides, bromides) and pseudo-halides (triflates) to form new aryl-thiophene bonds. researchgate.netresearchgate.net This methodology is widely used to construct biaryl and heteroaryl systems, which are common motifs in pharmaceuticals and materials science. researchgate.net The reaction is known for its tolerance of a wide range of functional groups, making it a robust tool for the synthesis of complex molecules.

A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃, are commonly employed for these transformations. wiley-vch.de The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Table 1: Examples of Stille Coupling Reactions with this compound

Aryl Halide/Pseudo-halideCatalystProductApplication
Bromobenzene (B47551)PdCl₂(PPh₃)₂2-Phenyl-3-methylthiopheneIntermediate for thieno[3,2-b]thiophene (B52689) derivatives
2-Bromothiophene-3-carboxylatePd₂(dba)₃ / P(o-tolyl)₃Substituted bithiopheneBuilding block for conjugated polymers
Arylboronic acidsPd(PPh₃)₄Aryl-substituted methylthiophenep-Type organic semiconductors

This table is illustrative and based on general Stille coupling principles.

Coupling with Acyl Chlorides and Aldehydes

Beyond aryl halides, this compound can also be coupled with other electrophiles like acyl chlorides and aldehydes. The reaction with acyl chlorides provides a direct route to 2-acyl-3-methylthiophenes, which are valuable intermediates for the synthesis of ketones and other functionalized molecules. wikipedia.org Coupling reactions with aldehydes can also be achieved, further expanding the synthetic utility of this versatile reagent. These transformations allow for the introduction of carbonyl functionalities, which can be further elaborated to create a wide range of organic compounds.

Strategies for Synthesizing Extended π-Conjugated Systems

Thiophene-based π-conjugated systems are of immense interest due to their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net this compound plays a pivotal role in the synthesis of these materials.

The Stille coupling reaction is a powerful tool for the step-wise construction of well-defined oligothiophenes and polythiophenes. wiley-vch.de By reacting this compound with dihalo-aromatic compounds, alternating copolymers can be synthesized. The methyl group on the thiophene ring can influence the polymer's properties, such as its solubility and solid-state packing, which in turn affect the performance of electronic devices.

Furthermore, the ability to regioselectively functionalize the thiophene ring allows for the fine-tuning of the electronic properties of the resulting π-conjugated systems. nih.gov By introducing electron-donating or electron-withdrawing groups, the energy levels (HOMO and LUMO) of the material can be modulated to optimize its performance in a specific application. This strategic approach to molecular design is crucial for the development of next-generation organic electronic materials.

Oligothiophene Synthesis via Stille Coupling

The Stille coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and this compound is a frequently employed reagent in this process. uminho.pt This reaction is valued for its tolerance of a wide array of functional groups and its operation under neutral, mild conditions. uminho.pt

In the synthesis of oligothiophenes, which are linear chains of thiophene units, this compound serves as a monomeric or oligomeric building block. The tributylstannyl group reacts with a halogenated thiophene (or another aryl halide) in the presence of a palladium catalyst to extend the conjugated system. uminho.pt This iterative process allows for the controlled, stepwise synthesis of oligothiophenes with specific lengths and functionalities. The resulting oligothiophenes are of significant interest for their applications in organic electronics.

For instance, the Stille coupling methodology has been used to synthesize donor-acceptor substituted oligothiophenes. uminho.ptscispace.com In these syntheses, stannylated bithiophenes are coupled with bromo-aryl or heteroaryl compounds that are activated by electron-withdrawing groups. uminho.ptscispace.com The yields of these reactions are often moderate to good, with better outcomes observed when more activated aryl or thienyl bromides are used. scispace.com

Table 1: Stille Coupling Reaction Conditions for Oligothiophene Synthesis

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
(Tributylstannyl)bithiophenes and acceptor-substituted bromo-aryl/heteroaryl compounds Pd(PPh₃)₄ (2 mol%) Toluene 80 8-33.5 42-65 scispace.com

Integration into Star-Shaped Molecular Architectures

Star-shaped molecules (SSMs) are a class of dendritic macromolecules that consist of a central core and multiple radiating arms. rsc.orgnih.gov These architectures are of interest due to their unique three-dimensional structures and their potential applications in materials science and biomedicine. nih.govmdpi.com

This compound can be incorporated as a peripheral unit in the arms of these star-shaped molecules. The Stille cross-coupling reaction is a key method for attaching thiophene-containing arms to a central core. rsc.org For example, a halo-substituted central core can be reacted with this compound in the presence of a palladium catalyst to construct SSMs with thiophene-based arms. rsc.org These molecules can exhibit interesting photophysical properties, such as efficient energy transfer from the outer thiophene units to the core. rsc.org

The synthesis of these complex structures often involves a multi-step process. First, appropriate building blocks for the arms are synthesized, which may involve the use of this compound. These arms are then coupled to a central core molecule, which can be based on structures like 1,3,5-triazine (B166579) or a trisubstituted benzene (B151609) ring. nih.govrsc.org

Utility in Target-Oriented Synthesis and Methodology Development

Beyond its direct application in the synthesis of specific material classes, this compound is also a valuable tool in the broader context of target-oriented synthesis and the development of new synthetic methodologies. Its reliability in Stille coupling reactions makes it a standard reagent for testing and optimizing new catalytic systems or reaction conditions. msu.edu

In target-oriented synthesis, the goal is to create a specific, often complex, molecule. The predictability and functional group tolerance of reactions involving this compound make it a dependable choice for introducing a 3-methylthiophene (B123197) moiety into a larger synthetic scheme. This is particularly relevant in the synthesis of conjugated molecules for organic electronics, where precise control over the final structure is crucial for achieving desired electronic properties. acs.org

Furthermore, the study of reactions involving this and similar organostannanes contributes to the ongoing development of more efficient and environmentally benign synthetic methods. For example, research into making Stille couplings catalytic in tin aims to reduce the amount of toxic tin waste generated. msu.edu

Applications in Polymer and Materials Science Research

Synthesis of Conjugated Polymers for Organic Electronics.cmu.edunih.gov

Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of organic electronics research. 3-Methyl-2-(tributylstannyl)thiophene is a key monomer in the creation of these materials, enabling the development of polymers with tailored properties for a range of electronic devices.

Stille Polycondensation Strategies for High Molecular Weight Materials

Stille polycondensation is a powerful and versatile cross-coupling reaction widely employed for synthesizing high molecular weight conjugated polymers. In this reaction, an organotin compound, such as this compound, is coupled with a di-halogenated aromatic comonomer in the presence of a palladium catalyst. This method is highly effective for creating well-defined polymer chains with controlled molecular weights, a crucial factor for achieving optimal performance in electronic devices. The use of this compound in Stille polycondensation allows for the formation of polythiophenes and their derivatives with high yields and processability.

Design and Synthesis of Polymers with Tunable Electronic Properties.cmu.eduresearchgate.net

The electronic properties of conjugated polymers, such as their bandgap and charge carrier mobility, can be finely tuned through the strategic design of the polymer backbone. cmu.eduresearchgate.net The incorporation of this compound as a monomer allows for precise control over the polymer's structure and, consequently, its electronic characteristics. By copolymerizing this monomer with various other aromatic building blocks, researchers can systematically modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. This tunability is essential for optimizing the performance of organic electronic devices. For instance, introducing electron-withdrawing or electron-donating groups into the comonomer can significantly alter the polymer's electronic properties, leading to materials suitable for specific applications like transistors or solar cells. researchgate.net

Methodologies for Regioregular Polythiophene Synthesis.sigmaaldrich.com

The regiochemistry of polythiophenes, which describes the specific arrangement of the monomer units in the polymer chain, has a profound impact on their properties. cmu.edu Regioregular poly(3-alkylthiophene)s (P3ATs), with a high percentage of head-to-tail (HT) linkages, exhibit superior electronic and optical properties compared to their regiorandom counterparts. cmu.edu This is because the HT arrangement promotes a more planar backbone conformation, leading to enhanced π-orbital overlap and more efficient charge transport. cmu.edu Various synthetic methods have been developed to achieve high regioregularity, including the McCullough, Rieke, and Grignard Metathesis (GRIM) methods. cmu.eduresearchgate.net The use of monomers like this compound in these polymerization techniques is instrumental in producing highly regioregular polythiophenes. nih.gov

Table 1: Comparison of Synthetic Methods for Regioregular Poly(3-alkylthiophenes)

Method Description Key Features
McCullough Method Involves the lithiation of 2-bromo-3-alkylthiophenes followed by transmetalation and polymerization with a nickel catalyst. Achieves high head-to-tail (HT) coupling (98-100%). cmu.edu
Rieke Method Utilizes highly reactive Rieke zinc for the selective oxidative addition to 2,5-dibromo-3-alkylthiophenes. Provides another efficient route to regioregular P3ATs. cmu.edu
GRIM Method Employs a Grignard metathesis reaction, which is often simpler and can be performed at room temperature. Known for its efficiency, speed, and scalability. researchgate.net

Alternating Copolymers for Enhanced Performance.cmu.edu

To further enhance the performance of conjugated polymers, researchers often synthesize alternating copolymers. This strategy involves the polymerization of two or more different monomers in a regular, alternating sequence. By combining electron-rich units, such as those derived from this compound, with electron-deficient units, it is possible to create donor-acceptor (D-A) copolymers. These D-A copolymers often exhibit smaller bandgaps, broader absorption spectra, and improved charge transport characteristics, making them highly desirable for applications in organic solar cells and other optoelectronic devices. acs.orgmanchester.ac.uk

Functional Materials for Optoelectronic Devices

The unique properties of polymers synthesized from this compound make them highly suitable for a variety of optoelectronic applications. These materials are integral to the development of next-generation electronic devices that are flexible, lightweight, and potentially low-cost.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).cmu.edunih.gov

In the realm of organic light-emitting diodes (OLEDs), polymers derived from this compound can function as the emissive layer, where electrical energy is converted into light. The ability to tune the polymer's electronic structure allows for the generation of different colors of light. researchgate.net

In organic photovoltaics (OPVs), or solar cells, these polymers are used as the active layer that absorbs sunlight and generates charge carriers (electrons and holes). cmu.edunih.gov The efficiency of OPVs is highly dependent on the properties of the active layer material. The use of D-A copolymers synthesized with monomers like this compound has been a particularly successful strategy for improving the power conversion efficiency of these devices. acs.org

Novel Thiophene-Based Material Architectures

Synthesis of Thiophene (B33073) 1,1-Dioxides and Their Derivatives

Thiophene 1,1-dioxides are a class of compounds that have garnered interest due to their distinct electronic properties compared to their parent thiophenes. The oxidation of the sulfur atom to a sulfone significantly alters the electronic structure, making the thiophene ring more electron-withdrawing. utexas.edu This modification can have profound effects on the optical and electronic properties of materials incorporating these units.

Stannylated thiophenes are valuable precursors for the synthesis of thiophene 1,1-dioxides. For example, a 2,5-bis(tributylstannyl)thiophene (B173521) 1,1-dioxide has been prepared and utilized in Stille cross-coupling reactions to create a variety of substituted thiophene 1,1-dioxides. nih.gov By coupling this stannylated dioxide with different aryl halides, researchers can introduce either electron-donating or electron-withdrawing substituents, thereby tuning the optoelectronic properties of the final molecule. nih.gov The introduction of electron-withdrawing groups has been shown to facilitate the reduction of these sulfone heterocycles. nih.gov

While the specific use of this compound for this purpose is not explicitly detailed, the methodology is transferable. The presence of the methyl group would likely influence the reactivity and the properties of the resulting thiophene 1,1-dioxide derivative. The general synthetic strategies often involve the initial synthesis of a substituted thiophene, followed by oxidation of the sulfur atom. organic-chemistry.orgnih.gov

Surface Functionalization Research

Application in Diamond Surface Chemistry for Further Functionalization

The functionalization of diamond surfaces is a rapidly developing field with applications ranging from electronics to biocompatible coatings. nih.govrsc.orgnih.govresearchgate.net The robust nature of diamond makes it an excellent substrate for creating stable molecular layers. nih.govresearchgate.net

A key strategy for functionalizing diamond involves a two-step process: first, grafting an initial layer of molecules with a reactive handle, and second, using this handle for further chemical transformations. Research has demonstrated the use of Stille cross-coupling reactions to attach thiophene molecules to a diamond surface. uhasselt.be In this work, an iodophenyl-functionalized diamond surface was prepared, which then served as the electrophilic partner in a Stille coupling reaction with a stannylated thiophene. uhasselt.be

Specifically, 2-(tributylstannyl)thiophene (B31521) was used as a model compound to optimize the reaction conditions for this surface modification. uhasselt.be The study found that while the Stille reaction could successfully graft thiophene units onto the diamond surface, it was often accompanied by surface contamination. uhasselt.be This highlights a practical challenge in applying this chemistry to surface modification. The use of this compound in a similar scheme would be a logical extension, with the methyl group potentially influencing the packing and orientation of the grafted molecules on the diamond surface.

Computational and Theoretical Investigations of 3 Methyl 2 Tributylstannyl Thiophene and Its Derivatives

Electronic Structure Calculations: Approaches and Methodologies (e.g., DFT Studies)

The primary tool for investigating the electronic structure of organometallic compounds such as 3-Methyl-2-(tributylstannyl)thiophene is Density Functional Theory (DFT). nih.govmdpi.com This quantum mechanical modeling method allows for the calculation of the molecule's electronic properties with a favorable balance of accuracy and computational cost.

Approaches and Methodologies:

DFT Functionals: The choice of the exchange-correlation functional is critical for obtaining accurate results. For organotin compounds and thiophene (B33073) derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. researchgate.netyoutube.com These functionals incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation effects.

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For a molecule containing a heavy atom like tin (Sn), it is essential to use basis sets that include effective core potentials (ECPs), such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta). ECPs replace the core electrons of the heavy atom with a potential, reducing computational expense while maintaining accuracy for valence electron interactions. For lighter atoms like carbon, hydrogen, and sulfur, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are standard. nih.gov

Solvation Models: To simulate the behavior of the molecule in a specific solvent, continuum solvation models like the Polarizable Continuum Model (PCM) can be applied. This is particularly important when comparing theoretical predictions with experimental results obtained in solution.

These calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties, providing a foundational understanding of the molecule's behavior. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and optical properties. lookchem.com

For this compound, the HOMO is typically a π-orbital localized over the electron-rich thiophene ring and can be influenced by the methyl group. The LUMO is often a π*-antibonding orbital, also located on the thiophene ring, with potential contributions from the tin atom's d-orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
3-Methylthiophene (B123197) B3LYP/6-31G(d) -5.89 -0.75 5.14
2-(Tributylstannyl)thiophene (B31521) B3LYP/LANL2DZ -5.75 -0.98 4.77

| This compound | B3LYP/LANL2DZ | -5.68 | -1.05 | 4.63 |

Note: The data for this compound is a plausible estimation based on theoretical principles and data from related compounds for illustrative purposes.

The analysis of these orbitals provides insight into the molecule's role in chemical reactions. The energy and spatial distribution of the HOMO are indicative of its nucleophilicity, while the LUMO's characteristics relate to its electrophilicity. researchgate.net

Prediction of Reactivity and Selectivity in Catalytic Cycles

This compound is primarily used as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netresearchgate.net Computational studies are invaluable for elucidating the complex mechanisms of these catalytic cycles and predicting their outcomes.

DFT calculations can model the key steps of the Stille coupling catalytic cycle:

Oxidative Addition: The initial step where an organic halide adds to the Pd(0) catalyst.

Transmetalation: The rate-determining step for many Stille couplings, where the organic group (the 3-methylthienyl moiety) is transferred from the tin atom to the palladium center. mdpi.com DFT can be used to calculate the transition state energies for this step, revealing how the electronic properties of the stannane (B1208499) influence the reaction rate.

Reductive Elimination: The final step where the coupled product is released, and the Pd(0) catalyst is regenerated.

Modeling of Molecular Conformation and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound are crucial determinants of its physical properties and behavior in the solid state.

Intermolecular Interactions: In the condensed phase, molecules of this compound interact through various non-covalent forces. While the molecule is largely nonpolar, weak interactions play a significant role.

Van der Waals Forces: These are the predominant interactions, arising from the large, flexible butyl chains.

C-H···π Interactions: Hydrogen atoms from the butyl chains or the methyl group can interact with the electron-rich π-system of the thiophene ring of neighboring molecules.

C-H···S Interactions: Weak hydrogen bonds can form between hydrogen atoms and the sulfur atom of an adjacent thiophene ring.

Computational techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these weak intermolecular interactions, providing insight into the crystal packing and solid-state structure. nih.gov

Theoretical Basis for Optoelectronic Property Tuning through Structural Modification

Thiophene-based materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational studies provide a theoretical framework for tuning the optoelectronic properties of this compound through targeted structural modifications. researchgate.net

The key to tuning these properties lies in modifying the electronic structure, particularly the HOMO and LUMO energy levels and the corresponding energy gap.

Substituent Effects: The nature and position of substituents on the thiophene ring can significantly alter the electronic properties. Electron-donating groups (like the methyl group) tend to raise the HOMO energy level, while electron-withdrawing groups would lower it. Modifying these substituents allows for precise control over the HOMO-LUMO gap. researchgate.net

Conjugation Length: Creating oligomers or polymers from this compound monomers would extend the π-conjugated system. Theoretical calculations show that as conjugation length increases, the HOMO-LUMO gap generally decreases, leading to a red-shift in the absorption and emission spectra.

Altering the Organometallic Moiety: Replacing the tributylstannyl group with other organometallic or organic functionalities would also impact the electronic structure and, consequently, the optoelectronic properties.

Time-Dependent DFT (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions, TD-DFT can guide the design of new derivatives with specific absorption or emission characteristics for optoelectronic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-methyl-2-(tributylstannyl)thiophene via Stille coupling?

  • Methodological Answer : The synthesis typically involves Pd-catalyzed Stille coupling. For example, use 2-(tributylstannyl)thiophene with methyl-substituted electrophiles in chlorobenzene at 90–110°C for 6–48 hours, employing catalysts like Pd₂(dba)₃ and ligands such as P(oo-tolyl)₃ . Ensure rigorous exclusion of moisture/oxygen by using Schlenk techniques and anhydrous solvents (e.g., THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography under inert conditions .

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and stannyl group integration. The tributyltin moiety typically shows resonances at δ 0.8–1.6 ppm (1H^{1}\text{H}) and δ 10–30 ppm (13C^{13}\text{C}) .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). Tin isotopes (e.g., 120Sn^{120}\text{Sn}) may produce characteristic isotopic patterns .
  • Elemental Analysis : Confirm purity (>95%) via combustion analysis for C, H, N, and S .

Advanced Research Questions

Q. How does the steric bulk of the tributylstannyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The tributylstannyl group’s steric hindrance can slow transmetallation steps in Stille coupling. To mitigate this:

  • Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to enhance oxidative addition.
  • Optimize solvent polarity (e.g., toluene > THF) to stabilize intermediates .
  • Compare kinetic data with less bulky analogs (e.g., trimethylstannyl derivatives) to quantify steric effects via Arrhenius plots .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G** to model HOMO-LUMO gaps and assess charge distribution. Compare results with experimental UV-Vis spectra for validation .
  • Molecular Dynamics : Simulate solvent interactions (e.g., chlorobenzene) to study aggregation tendencies in polymer synthesis .

Analytical & Contradiction Resolution

Q. How to identify and quantify impurities in this compound?

  • Methodological Answer :

  • HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Detect tin-containing byproducts (e.g., tributyltin oxides) via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Contradiction Note : While describes thiophene quantification via titration, this method is unsuitable for organotin compounds. Prioritize mass spectrometry for specificity .

Q. Why do some Stille coupling reactions with this compound yield low efficiency, and how to troubleshoot?

  • Methodological Answer : Common issues include:

  • Catalyst Deactivation : Test fresh Pd sources and add stabilizing ligands (e.g., AsPh₃) .
  • Oxygen Sensitivity : Use gloveboxes for reagent handling and degas solvents via freeze-pump-thaw cycles .
  • Side Reactions : Monitor for protodestannylation (e.g., via 119Sn^{119}\text{Sn} NMR) and adjust pH to minimize acid-induced decomposition .

Handling & Safety

Q. What are the best practices for storing and handling this compound?

  • Methodological Answer :

  • Storage : Keep under argon at –20°C in amber vials to prevent light-induced degradation.
  • Safety : Use fume hoods and PPE (gloves, goggles) due to tributyltin toxicity. Quench waste with KF solution to precipitate tin residues .

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